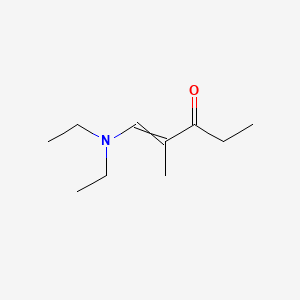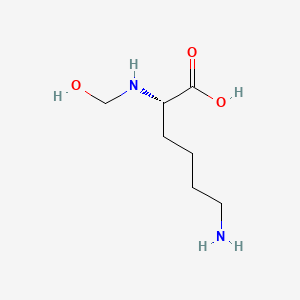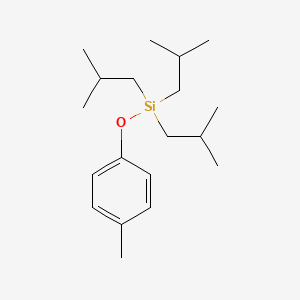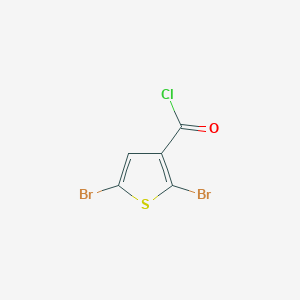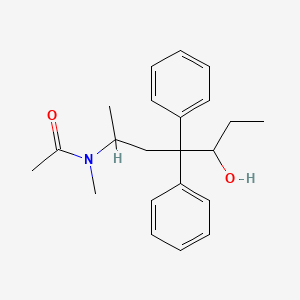![molecular formula C20H14ClN3O5 B14615888 2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide CAS No. 60731-71-7](/img/structure/B14615888.png)
2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro group, a nitrophenoxy group, and a carbamoyl group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-(4-nitrophenoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted benzamides.
Applications De Recherche Scientifique
2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triflumuron: 2-Chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, an insecticide from the chitin biosynthesis inhibitors group.
(4-Chloro-2-nitrophenyl)acetic acid: A related compound with similar structural features.
Uniqueness
2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60731-71-7 |
|---|---|
Formule moléculaire |
C20H14ClN3O5 |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
2-chloro-N-[[4-(4-nitrophenoxy)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H14ClN3O5/c21-18-4-2-1-3-17(18)19(25)23-20(26)22-13-5-9-15(10-6-13)29-16-11-7-14(8-12-16)24(27)28/h1-12H,(H2,22,23,25,26) |
Clé InChI |
MHZNKRTVCCHKSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


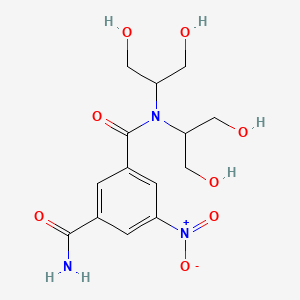
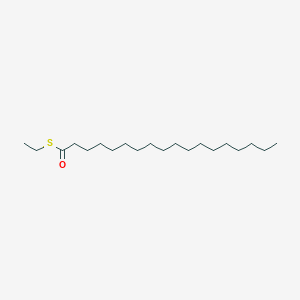
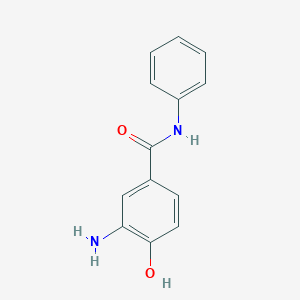

![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
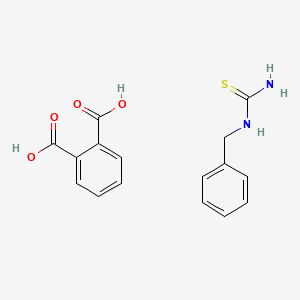
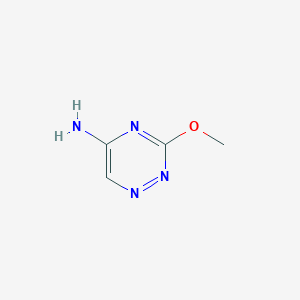
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
